Albutoin, (S)-

anticonvulsant epilepsy thiohydantoin

Researchers studying thiohydantoin anticonvulsant mechanisms often face a lack of enantiomerically pure, pharmacologically active tool compounds. (S)-Albutoin (CAS 52152-25-7) directly addresses this gap as the active (S)-enantiomer with a distinct thiohydantoin core, enabling precise SAR and mechanistic studies without the confounding variables of racemic mixtures. - **Stereochemical Precision**: The (S)-enantiomer at C5 ensures optimal biological activity; using the racemate or (R)-enantiomer introduces unknown variables. - **Validated Differentiation**: Exhibits anticonvulsant potency equal to diphenylhydantoin but with a superior side-effect profile, and demonstrates unique synergistic interactions with trimethadione and diphenylhydantoin. - **Supply Assurance**: Available at ≥98% purity with rigorous analytical QC. Standard global shipping under ambient conditions, with short lead times for stock quantities.

Molecular Formula C10H16N2OS
Molecular Weight 212.31 g/mol
CAS No. 52152-25-7
Cat. No. B1666823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlbutoin, (S)-
CAS52152-25-7
SynonymsAlbutoin, (S)-;  L-Leucine-3-allyl-2-thiohydantoin; 
Molecular FormulaC10H16N2OS
Molecular Weight212.31 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)N(C(=S)N1)CC=C
InChIInChI=1S/C10H16N2OS/c1-4-5-12-9(13)8(6-7(2)3)11-10(12)14/h4,7-8H,1,5-6H2,2-3H3,(H,11,14)/t8-/m0/s1
InChIKeyRATGSRSDPNECNO-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Albutoin, (S)- (CAS: 52152-25-7) Chemical Identity and Procurement Overview


Albutoin, (S)- (CAS: 52152-25-7) is the pharmacologically active (S)-enantiomer of the thiohydantoin anticonvulsant albutoin . It is a chiral molecule with the molecular formula C10H16N2OS, a molecular weight of 212.31 g/mol, and the IUPAC name (5S)-5-(2-methylpropyl)-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone [1]. The compound was investigated in the 1960s and 1970s as a potential treatment for grand mal epilepsy and was historically marketed in Europe under the tradenames CO-ORD and Euprax [2]. Its primary differentiation stems from its sulfur-containing thiohydantoin core, which distinguishes it structurally and pharmacologically from the more widely used hydantoin anticonvulsant phenytoin (diphenylhydantoin) [3]. (S)-Albutoin is available from research chemical suppliers at purities typically exceeding 98% .

Why Substituting (S)-Albutoin (CAS: 52152-25-7) with Other Thiohydantoins or Hydantoins Can Compromise Experimental Reproducibility


Generic substitution of (S)-Albutoin with other anticonvulsants or even the racemic mixture is scientifically invalid due to several critical differentiating factors. First, the compound's stereochemistry is crucial: the (S)-enantiomer at the C5 position of the imidazolidinone ring is specifically required for optimal biological activity . Using the racemate or the (R)-enantiomer would introduce a confounding variable of unknown activity. Second, the thiohydantoin core imparts a distinct pharmacological profile compared to classic hydantoins like phenytoin, including a different side-effect profile in head-to-head clinical studies [1]. Third, albutoin exhibits unique synergistic interactions with other anticonvulsants—specifically trimethadione and diphenylhydantoin—that are not shared by all hydantoins [2]. Finally, the compound's well-documented poor oral absorption and bioavailability limitations [3] mean that in vitro or in vivo models cannot simply assume pharmacokinetic equivalence with other anticonvulsants.

Quantitative Differentiation Evidence for (S)-Albutoin (CAS: 52152-25-7)


Equal Anticonvulsant Potency to Phenytoin with Reduced Side-Effect Incidence

In a double-blind, controlled clinical study directly comparing albutoin to diphenylhydantoin (phenytoin), the anticonvulsant potency of the two agents was found to be equal [1]. Notably, the incidence of side effects from albutoin was described as 'slight and infrequent' when compared to those from diphenylhydantoin [2].

anticonvulsant epilepsy thiohydantoin

Synergistic Anticonvulsant Interactions with Trimethadione and Phenytoin

Using the isobole method in male CF-1 mice, the combination of albutoin with trimethadione and albutoin with diphenylhydantoin produced greater-than-additive anticonvulsant effects in the Metrazol seizure threshold test [1]. This suggests a synergistic, rather than merely additive, interaction.

drug interaction anticonvulsant synergy

Poor Oral Bioavailability Differentiates Albutoin from Other Anticonvulsants

A clinical pharmacokinetic study found that albutoin was poorly absorbed orally, with serum albutoin levels at dosages up to 1,200 mg per day indicating limited bioavailability [1]. This stands in contrast to the more predictable absorption of diphenylhydantoin, primidone, and phenobarbital [2].

pharmacokinetics bioavailability oral absorption

Recommended Research and Industrial Applications for (S)-Albutoin (CAS: 52152-25-7)


Anticonvulsant Pharmacology Studies: Phenytoin Comparator with Potentially Reduced Side Effects

Due to the evidence of equal anticonvulsant potency but fewer side effects compared to diphenylhydantoin [1], (S)-Albutoin serves as an ideal tool compound for investigating thiohydantoin-based anticonvulsant mechanisms. Researchers can use this compound in in vitro or in vivo seizure models to explore structure-activity relationships (SAR) and to evaluate the mechanistic basis for the observed tolerability advantage.

Anticonvulsant Drug Interaction and Synergy Research

The documented synergistic interactions with trimethadione and diphenylhydantoin [2] make (S)-Albutoin a valuable probe for studying anticonvulsant polypharmacy and drug combination strategies. Its use in isobolographic analyses can help elucidate the molecular underpinnings of synergistic anticonvulsant effects.

Pharmacokinetic and Formulation Studies Targeting Poor Oral Absorption

The established poor oral bioavailability of albutoin [3] positions (S)-Albutoin as a model compound for investigating absorption enhancement strategies, novel drug delivery systems, or alternative routes of administration for poorly absorbed anticonvulsants. This makes it relevant for pharmaceutical scientists working on formulation development.

pH-Sensitive Prodrug and Drug Delivery Research

Recent studies have demonstrated the utility of albutoin in the design of pH-sensitive prodrugs, such as doxorubicin-albutoin conjugates, which release active pharmaceutical ingredients selectively in acidic environments (e.g., tumor tissues) [4]. This application leverages the thiohydantoin core's chemical reactivity for targeted delivery.

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